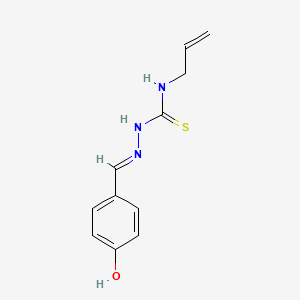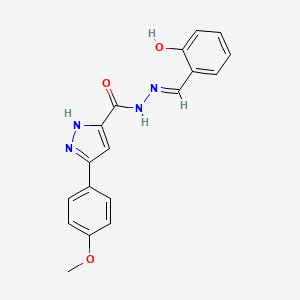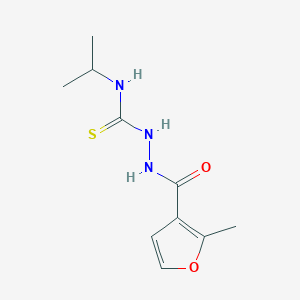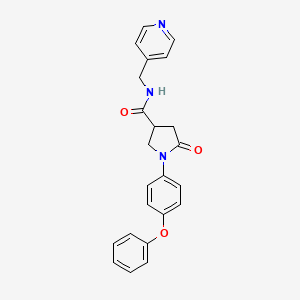
4-hydroxybenzaldehyde N-allylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxybenzaldehyde N-allylthiosemicarbazone (HBAT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. HBAT is a thiosemicarbazone derivative of salicylaldehyde, which is synthesized through a simple and efficient method.
科学的研究の応用
4-hydroxybenzaldehyde N-allylthiosemicarbazone has been extensively studied for its potential applications in various fields, including medicine and biotechnology. One of the most promising applications of this compound is its use as a chelating agent for metal ions. This compound has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These metal complexes have been studied for their potential applications in cancer therapy, imaging, and drug delivery.
作用機序
The mechanism of action of 4-hydroxybenzaldehyde N-allylthiosemicarbazone is not fully understood, but it is believed to involve the formation of stable metal complexes that can interact with cellular components. The metal complexes of this compound have been shown to induce apoptosis in cancer cells by disrupting cellular functions and causing oxidative stress. Additionally, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its metal complexes. The copper complex of this compound has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. The nickel complex of this compound has been studied for its potential applications in imaging and drug delivery. The zinc complex of this compound has been shown to exhibit potent antioxidant activity, which may have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of 4-hydroxybenzaldehyde N-allylthiosemicarbazone is its ease of synthesis and high yield. Additionally, the metal complexes of this compound are stable and can be easily characterized using various analytical techniques. However, one of the limitations of this compound is its potential toxicity, which may limit its applications in vivo. Additionally, the metal complexes of this compound may exhibit different properties depending on the metal ion used, which may complicate its use in various applications.
将来の方向性
There are several potential future directions for the study of 4-hydroxybenzaldehyde N-allylthiosemicarbazone. One of the most promising areas of research is the development of metal complexes of this compound for cancer therapy. Additionally, the potential applications of this compound in imaging and drug delivery should be further explored. Finally, the potential toxicity of this compound and its metal complexes should be thoroughly investigated to ensure its safe use in various applications.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicine and biotechnology. The synthesis of this compound is simple and efficient, and its metal complexes have been extensively studied for their potential applications in cancer therapy, imaging, and drug delivery. Despite its potential advantages, the potential toxicity of this compound and its metal complexes should be thoroughly investigated to ensure its safe use in various applications.
合成法
The synthesis of 4-hydroxybenzaldehyde N-allylthiosemicarbazone involves the reaction of 4-hydroxybenzaldehyde with allylthiosemicarbazide in ethanol under reflux conditions. The reaction is catalyzed by acetic acid, and the product is obtained through recrystallization from ethanol. The yield of the reaction is typically high, and the purity of the product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-7-12-11(16)14-13-8-9-3-5-10(15)6-4-9/h2-6,8,15H,1,7H2,(H2,12,14,16)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLURLFFMJZNEN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6022953.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6022966.png)
![N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6022973.png)
![7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022983.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6022992.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6022996.png)



![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(3-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6023023.png)
![N'-(4-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6023028.png)
![4-[2-(4-chlorophenoxy)propanoyl]morpholine](/img/structure/B6023043.png)
![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B6023049.png)
![5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B6023057.png)